molecular formula C9H8Cl2N2O2 B2468376 N'-(2,3-Dichlorophenyl)propanediamide CAS No. 2375261-10-0

N'-(2,3-Dichlorophenyl)propanediamide

Cat. No. B2468376
CAS RN: 2375261-10-0
M. Wt: 247.08
InChI Key: HYEDKCBDZMIMIY-UHFFFAOYSA-N
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Description

“N’-(2,3-Dichlorophenyl)propanediamide” is a chemical compound with the CAS Number: 2375261-10-0 . It has a molecular weight of 247.08 and its IUPAC name is N1-(2,3-dichlorophenyl)malonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N’-(2,3-Dichlorophenyl)propanediamide” is 1S/C9H8Cl2N2O2/c10-5-2-1-3-6(9(5)11)13-8(15)4-7(12)14/h1-3H,4H2,(H2,12,14)(H,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the chemical bonds that hold the atoms together.


Physical And Chemical Properties Analysis

“N’-(2,3-Dichlorophenyl)propanediamide” is a powder that is stored at room temperature . It has a molecular weight of 247.08 .

Scientific Research Applications

1. Extraction of Actinides in Nuclear Waste Treatment

N'-(2,3-Dichlorophenyl)propanediamide and related substituted propanediamides have been studied for their potential in declassifying nuclear liquid wastes by extracting actinides. Research has shown that optimizing the formula of these compounds allows for their use with aliphatic diluents, preventing third-phase formation in contact with nitric acid. This application is significant in the management of nuclear waste, particularly for separating elements like americium and plutonium from other substances such as iron and zirconium (Cuillerdier, Musikas, & Nigond, 1993).

2. Herbicide Movement and Retention in Agriculture

This compound, as a component in certain herbicides, has been studied for its movement and retention in agricultural settings. It is notably used in paddy rice cultivation and can be found in soil and water samples up to 14 days after treatment. Its accumulation in wetland macrophytes has implications for managing herbicide runoff and understanding the environmental impact of agricultural practices (Perera, Burleigh, & Davis, 1999).

3. Corrosion Inhibition in Industrial Applications

Studies have also explored the use of compounds like N,N'-Bis(phloroacetophenone)-1,2-propanediamine, related to this compound, as corrosion inhibitors. This particular application is relevant in preventing steel corrosion in acidic solutions, with research demonstrating that these compounds act as mixed-type inhibitors through adsorption on metal surfaces. Understanding the thermodynamics and efficiency of this process is critical for industrial applications, especially in harsh chemical environments (Mohsenifar, Jafari, & Sayın, 2016).

4. Photocatalyzed Degradation in Environmental Cleanup

The photocatalyzed degradation of compounds like N-(3,4-dichlorophenyl)propanamide, which are structurally similar to this compound, has been studied for environmental cleanup purposes. This process involves the degradation of these compounds in water using UV-A and solar light, leading to the formation of simpler, less harmful byproducts. Such technologies are crucial in reducing the environmental impact of various pollutants, including herbicides (Sturini, Fasani, Prandi, & Albini, 1997).

Safety and Hazards

The safety data sheet (SDS) for “N’-(2,3-Dichlorophenyl)propanediamide” can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all safety guidelines provided.

properties

IUPAC Name

N'-(2,3-dichlorophenyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-2-1-3-6(9(5)11)13-8(15)4-7(12)14/h1-3H,4H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEDKCBDZMIMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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